molecular formula C11H14ClN3O3 B5805850 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide

4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide

Cat. No.: B5805850
M. Wt: 271.70 g/mol
InChI Key: SBGZFCXNCZBHPF-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of a chloro group, a dimethylaminoethyl side chain, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide typically involves multiple steps. One common method includes the nitration of 4-chlorobenzamide to introduce the nitro group, followed by the alkylation of the resulting nitrobenzamide with 2-dimethylaminoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Reduction: Formation of 4-chloro-N-[2-(dimethylamino)ethyl]-2-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The dimethylaminoethyl side chain may facilitate the compound’s binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    4-chloro-N-[2-(dimethylamino)ethyl]-2-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    4-chloro-N-[2-(dimethylamino)ethyl]-benzamide:

    4-chloro-N-[2-(dimethylamino)ethyl]-2-methylbenzamide: Contains a methyl group instead of a nitro group, altering its chemical properties.

Uniqueness: 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide is unique due to the presence of both a nitro group and a dimethylaminoethyl side chain. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O3/c1-14(2)6-5-13-11(16)9-4-3-8(12)7-10(9)15(17)18/h3-4,7H,5-6H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGZFCXNCZBHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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